1-(2-Fluoroethyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Fluoroethyl)piperazine and its derivatives has been explored in various studies. For instance, fluorine- and piperazine-containing 1,2,4-triazole thione derivatives were synthesized using the Mannich reaction, which involved triazole intermediates, substituted piperazines, and formaldehyde, resulting in high yields . Another study reported the synthesis of a sigma receptor ligand by fluoride displacement on a bismethanesulfonate salt of the propyl methanesulfonyloxy precursor . Additionally, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine were synthesized and characterized by IR and 1H NMR . The metabolites of a cerebral vasodilator were also synthesized to confirm their structures . Furthermore, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was synthesized in a simple and efficient process, with spectral analysis confirming the structures .
Molecular Structure Analysis
The molecular structure of 1-(2-Fluoroethyl)piperazine derivatives has been determined using various techniques. X-ray analysis revealed the crystal and molecular structure of a related compound, showing the benzimidazole ring's planarity and the piperazine ring's chair conformation . Two new organic-inorganic hybrid materials were synthesized and their structures were determined by single crystal X-ray diffraction, revealing the interconnection of anionic and cationic entities through hydrogen bonding . Another study on a single crystal of a 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine derivative showed several intermolecular interactions stabilizing the crystal lattice . The asymmetric unit of a monohydrated salt was also determined, showing a diprotonated piperazine ring and various intermolecular interactions forming a three-dimensional supramolecular network .
Chemical Reactions Analysis
The chemical reactivity of 1-(2-Fluoroethyl)piperazine derivatives has been investigated in the context of their biological activities. The synthesized triazole thione derivatives exhibited significant fungicidal activity against various pathogens . The high affinity ligand for sigma receptors synthesized in another study was prepared with high radiochemical and chemical purity . The antimicrobial activities of the synthesized N-alkyl and N-sulfonyl derivatives were evaluated in vitro, with some compounds showing potent activities . Piperazine-azole-fluoroquinolone hybrids were synthesized and displayed excellent DNA gyrase inhibition, as evidenced by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Fluoroethyl)piperazine derivatives have been characterized through various studies. The synthesized compounds were characterized by melting points, IR, 1H NMR, 13C NMR, and elemental analysis . The crystallographic studies provided insights into the lattice parameters and thermal stability of the compounds . Hirshfeld surface analysis and spectroscopic studies were conducted to investigate intermolecular interactions and the vibrational absorption bands identified by infrared spectroscopy . The molecular electrostatic potential maps and the HOMO and LUMO energy gap of the compounds were computed to understand their electronic properties .
Scientific Research Applications
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Chemical Synthesis : Piperazine derivatives are used in various chemical synthesis methods. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt.
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Material Science : Piperazine derivatives like “1-(2-Fluoroethyl)piperazine” might be used in material science, but specific applications are not mentioned.
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Analytical Chemistry : Piperazine derivatives are used in analytical chemistry, but specific applications of “1-(2-Fluoroethyl)piperazine” are not mentioned.
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Biochemistry : Piperazine derivatives show a wide range of biological activity, but specific applications of “1-(2-Fluoroethyl)piperazine” in biochemistry are not mentioned.
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Environmental Science : Piperazine is used for commercial CO2 removal for carbon capture and storage, but specific applications of “1-(2-Fluoroethyl)piperazine” in environmental science are not mentioned.
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Chemical Properties : “1-(2-Fluoroethyl)piperazine” is a liquid compound with a molecular weight of 132.18 . It’s stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
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Safety Information : The compound is classified as dangerous with hazard statements H226, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P280, P305+P351+P338 .
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Fluorescent Sensor : A class of rhodamine-based fluorescent sensors, which could potentially include “1-(2-Fluoroethyl)piperazine”, are used for the selective and sensitive detection of Pd2+ metal ions .
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Chemical Properties : “1-(2-Fluoroethyl)piperazine” is a liquid compound with a molecular weight of 132.18 . It’s stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
-
Safety Information : The compound is classified as dangerous with hazard statements H226, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P280, P305+P351+P338 .
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Fluorescent Sensor : A class of rhodamine-based fluorescent sensors, which could potentially include “1-(2-Fluoroethyl)piperazine”, are used for the selective and sensitive detection of Pd2+ metal ions .
Safety And Hazards
1-(2-Fluoroethyl)piperazine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .
properties
IUPAC Name |
1-(2-fluoroethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXROJWBPMDWCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610623 | |
Record name | 1-(2-Fluoroethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)piperazine | |
CAS RN |
541505-04-8 | |
Record name | 1-(2-Fluoroethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.